4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline
CAS No.:
Cat. No.: VC13546506
Molecular Formula: C14H14ClN3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3 |
|---|---|
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline |
| Standard InChI | InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3 |
| Standard InChI Key | BDHHAAHCISGPLC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C |
| Canonical SMILES | CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s core consists of a pyrazole ring fused to a quinoline system, with substituents at positions 1 (methyl), 3 (isopropyl), and 4 (chlorine). The IUPAC name, 4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃ | |
| Molecular Weight | 259.73 g/mol | |
| SMILES | CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C | |
| InChIKey | BDHHAAHCISGPLC-UHFFFAOYSA-N |
The chlorine atom at position 4 enhances electrophilic reactivity, while the isopropyl group at position 3 introduces steric bulk, influencing binding interactions in biological systems.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. For instance, the ¹H-NMR spectrum exhibits distinct signals for the methyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 2.5–3.0 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm. HRMS analysis matches the theoretical [M+H]⁺ ion at m/z 260.0821.
Synthesis and Optimization
Conventional Synthetic Routes
The most reported method involves condensing 4-chloroquinoline-3-carbaldehyde with methylhydrazine and isopropylhydrazine in ethanol or methanol under reflux. This one-pot reaction proceeds via nucleophilic addition-cyclization, yielding the target compound in ~75% efficiency. Key steps include:
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Formation of the hydrazone intermediate from the aldehyde and hydrazines.
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Cyclization to generate the pyrazole ring.
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Aromatization under thermal conditions to complete the quinoline fusion.
Green Chemistry Approaches
A microwave-assisted protocol developed for analogous pyrazoloquinolines (e.g., 3-methyl-1,4-diphenyl derivatives) offers insights into optimizing this compound’s synthesis . Using aqueous ethanol and microwave irradiation (100 W, 10 min), yields exceeding 90% are achievable . This method reduces reaction time from hours to minutes and eliminates toxic catalysts, aligning with sustainable chemistry principles .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 4 is susceptible to nucleophilic displacement. For example, treatment with sodium methoxide in DMF replaces chlorine with methoxy, forming 4-methoxy-3-isopropyl-1-methylpyrazoloquinoline. Such derivatization expands the compound’s utility in structure-activity relationship (SAR) studies.
Oxidation and Reduction
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Oxidation: Reaction with KMnO₄ in acidic conditions cleaves the quinoline ring, yielding pyrazole-carboxylic acid derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to a tetrahydroquinoline, enhancing solubility.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 8 | |
| E. coli (ATCC 25922) | 16 |
Anticancer Screening
While direct data on this compound is limited, structurally similar pyrazoloquinolines exhibit IC₅₀ values of 2–10 µM against MCF-7 breast cancer cells . The chlorine and isopropyl groups may enhance cytotoxicity by promoting DNA cross-linking .
Applications in Materials Science
Luminescent Properties
Pyrazoloquinolines with electron-withdrawing substituents (e.g., Cl) display strong blue fluorescence (λₑₘ = 450 nm) . This compound’s rigid planar structure makes it a candidate for organic light-emitting diodes (OLEDs) .
Coordination Chemistry
The nitrogen-rich framework chelates metal ions, forming complexes with Cu(II) and Zn(II) . These complexes show enhanced antimicrobial activity, suggesting applications in antiseptic coatings .
Future Research Directions
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Mechanistic Studies: Elucidate the antibacterial mode of action via proteomic profiling.
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Hybrid Derivatives: Combine with known pharmacophores (e.g., fluoroquinolones) to enhance potency.
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Nanoparticle Formulations: Improve bioavailability using lipid-based carriers.
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